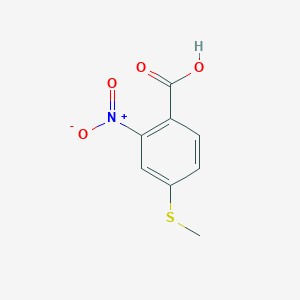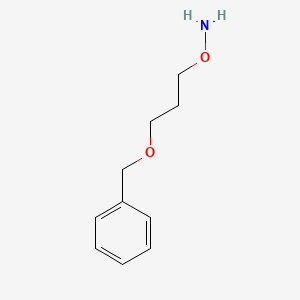
3-(Pyridin-2-YL)phenol
Descripción general
Descripción
“3-(Pyridin-2-YL)phenol” is a chemical compound with the CAS Number: 98061-22-4 . It has a molecular weight of 171.2 and its IUPAC name is 3-(2-pyridinyl)phenol .
Synthesis Analysis
There are several papers that discuss the synthesis of compounds related to “3-(Pyridin-2-YL)phenol”. For instance, a study discusses the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . Another paper discusses the reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine .
Molecular Structure Analysis
The InChI code for “3-(Pyridin-2-YL)phenol” is 1S/C11H9NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-8,13H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
There are several papers that discuss the chemical reactions involving compounds related to “3-(Pyridin-2-YL)phenol”. For instance, a study discusses the reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol .
Physical And Chemical Properties Analysis
“3-(Pyridin-2-YL)phenol” has a molecular weight of 171.2 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved papers .
Aplicaciones Científicas De Investigación
Coordination Chemistry and Luminescent Properties
Research on 3-(Pyridin-2-yl)phenol (HIPP) has led to the development of ZnII and CoII coordination complexes with varied nuclearities, ranging from mono-, di-, trinuclear complexes to 1-D chain polymers. These complexes exhibit interesting UV–vis absorption properties, strong luminescence emissions, and magnetic properties. Specifically, weak antiferromagnetic coupling between metal centers and weak ferromagnetic CoII⋯CoII exchange interactions have been observed, suggesting potential applications in magnetic and luminescent materials (Q. Gao et al., 2014).
Organic Dyes with Large Stokes Shift
3-(Pyridin-2-yl)phenol derivatives have been synthesized and shown to have significant applications in organic dye development. These compounds display intense fluorescence upon UV light excitation, with large Stokes shifts and high quantum yields, making them suitable for applications in fluorescence-based technologies (Arianna Marchesi et al., 2019).
Catalysis in Cross-Coupling Reactions
2-Pyridin-2-yl-1H-benzoimidazole L3, a related compound, has been identified as a versatile ligand in copper-catalyzed cross-coupling reactions. It enables efficient vinyl C-N and C-O bond formation, indicating its potential as a catalyst in organic synthesis (M. S. Kabir et al., 2010).
Pincer Palladacycles Synthesis
Research involving 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives has led to the creation of unsymmetrical NCN′ pincer palladacycles. These complexes show promising catalytic applications while retaining the Pd(II) state, indicating their potential in catalysis (Gavin W. Roffe et al., 2016).
Fluorescent Chemo-sensing
3-(Pyridin-2-yl)phenol-based hydrazones have been synthesized for selective fluorescent "turn on" chemo-sensing of Al3+ ions, demonstrating their utility in biological imaging and metal ion detection (F. Rahman et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3-pyridin-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDBMZOJTCSRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540162 | |
| Record name | 3-(Pyridin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-YL)phenol | |
CAS RN |
98061-22-4 | |
| Record name | 3-(Pyridin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)
![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)
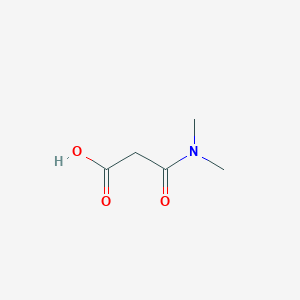
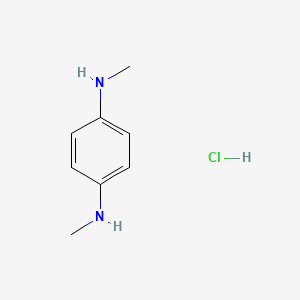
![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)
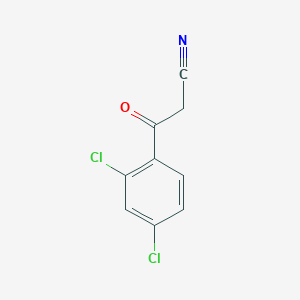

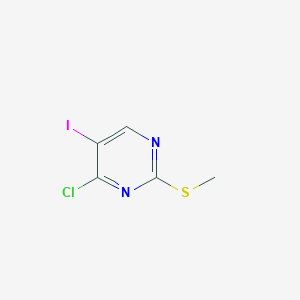
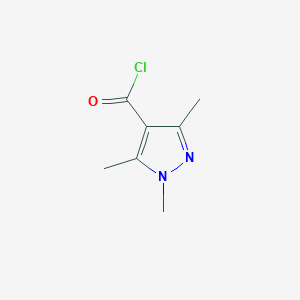
![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)


